L-sorbose 1-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

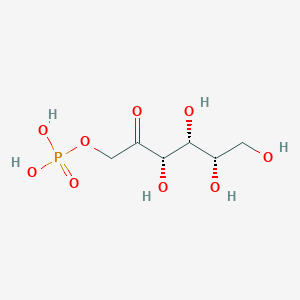

L-sorbose 1-phosphate is the L-stereoisomer of sorbose 1-phosphate. It has a role as an algal metabolite. It derives from a L-sorbose. It is a conjugate acid of a this compound(2-). It is an enantiomer of a D-sorbose 1-phosphate.

Sorbose 1-phosphate, also known as L-sorbose 1p, belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit. Sorbose 1-phosphate is soluble (in water) and a moderately acidic compound (based on its pKa). Sorbose 1-phosphate can be converted into L-sorbose.

Aplicaciones Científicas De Investigación

Antitumor Activity

L-sorbose has been identified as a potential therapeutic agent in cancer treatment. Research indicates that it induces apoptosis (programmed cell death) in various cancer cell lines, including liver cancer cells such as Huh7 and HepG2. The mechanism involves the internalization of L-sorbose via the GLUT5 transporter, followed by phosphorylation by ketohexokinase (KHK) to produce L-sorbose 1-phosphate (S-1-P) .

Case Study: Xenograft Models

In mouse xenograft models, L-sorbose was shown to enhance the efficacy of chemotherapy when combined with other anticancer drugs. The combination treatment led to significant reductions in tumor volume and weight compared to treatments with either agent alone .

Metabolic Studies

This compound plays a crucial role in metabolic pathways involving rare sugars. Its phosphorylation is a critical step in the metabolism of L-sorbose, impacting various physiological processes.

Inhibition of Hexokinase

Research has demonstrated that S-1-P strongly inhibits hexokinase activity in canine erythrocytes, leading to severe glycolytic limitations and subsequent hemolysis. This finding suggests that S-1-P can influence metabolic pathways differently across species .

Industrial Applications

The ability of L-sorbose and its derivatives to be utilized in bioconversion processes highlights their potential industrial applications. For instance, studies have shown that L-sorbose can serve as a substrate for enzymatic reactions leading to the synthesis of valuable products .

Bioconversion Potential

- L-Sorbose Reductase : This enzyme catalyzes the reduction of L-sorbose, facilitating its use in producing various biochemicals .

- Transcriptional Regulation : The genetic regulation of L-sorbose metabolism has been studied in organisms like Lactobacillus casei, providing insights into its industrial application potential .

Structural Studies and Derivatives

Recent studies have focused on the structural analysis of L-sorbose derivatives, which can be synthesized through enzymatic processes. These derivatives have shown promise for use as non-digestible oligosaccharides with potential health benefits .

NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structures of L-sorbose derivatives, confirming their potential for further applications in food science and nutrition .

Análisis De Reacciones Químicas

Phosphorylation Mechanism

Upon entering cells, L-sorbose is phosphorylated by ketohexokinase (KHK), specifically the KHK-C isoform, to form L-sorbose 1-phosphate. This phosphorylation is a critical step in its metabolism, influencing its biological activity:

L sorbose+ATPKHKL sorbose 1 phosphate+ADP

This reaction highlights the importance of ATP in the phosphorylation process, which is essential for the subsequent metabolic pathways that L-sorbose participates in .

Antitumor Activity

Recent studies have indicated that this compound may have antitumor properties by impairing glucose metabolism in cancer cells. The compound interferes with hexokinase activity, leading to decreased glycolysis and increased production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells:

Cellular uptake of L sorboseGLUT5L sorbose 1 phosphate→Inhibition of hexokinase

This mechanism suggests that this compound could be explored further for its therapeutic potential against various cancers .

Metabolic Effects

This compound's role as an algal metabolite indicates its significance in metabolic pathways within certain organisms, such as Chlamydomonas reinhardtii. Its presence in these organisms highlights its potential utility in metabolic engineering and synthetic biology applications .

Enzymatic Activity Data

The following table summarizes the enzymatic activities observed during the synthesis of L-sorbose and this compound:

| Enzyme | Source | Activity Level (mg/L) | Reaction Type |

|---|---|---|---|

| EFruA | Various | Not specified | Aldolase reaction |

| BGatY | Various | 249 | Aldolase reaction |

| EYqaB | Various | 130 | Phosphatase |

Antitumor Effectiveness

The following table outlines the observed effects of L-sorbose on cancer cell lines:

| Cell Line | Treatment Concentration (mM) | Apoptosis Induction (%) |

|---|---|---|

| Huh7 | 100 | Significant |

| HepG2 | 100 | Significant |

Propiedades

Fórmula molecular |

C6H13O9P |

|---|---|

Peso molecular |

260.14 g/mol |

Nombre IUPAC |

[(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5+,6+/m0/s1 |

Clave InChI |

ZKLLSNQJRLJIGT-OTWZMJIISA-N |

SMILES |

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O |

SMILES isomérico |

C([C@@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.